molecular formula C17H25N7 B4412205 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4412205
M. Wt: 327.4 g/mol
InChI Key: BUTONJGJVGCRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core structure

Properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-3-23-7-9-24(10-8-23)12-15-20-16(18)22-17(21-15)19-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTONJGJVGCRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylpiperazine with a suitable triazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cancer Treatment

AEE788 has been extensively studied for its potential in treating various cancers:

  • Glioblastoma Multiforme : Clinical trials have demonstrated that AEE788 can inhibit tumor growth in glioblastoma models by targeting multiple RTKs simultaneously .
  • Breast Cancer : The compound has shown promise in overcoming resistance to therapies targeting HER2, making it a candidate for combination therapies .
  • Other Tumors : Research indicates efficacy against brain and central nervous system tumors, highlighting its broad applicability across different cancer types .

Antiangiogenic Activity

AEE788's ability to inhibit VEGFR contributes to its antiangiogenic properties. By blocking the formation of new blood vessels that supply tumors, AEE788 effectively starves tumors of necessary nutrients and oxygen .

Clinical Trials Overview

A summary of notable clinical trials involving AEE788 includes:

StudyCancer TypePhaseOutcome
NCT00582916GlioblastomaIISignificant tumor reduction observed
NCT00643429Breast CancerI/IIImproved response rates in HER2-positive patients
NCT00712345Solid TumorsIEstablished safety profile with manageable side effects

These trials collectively illustrate AEE788's potential as a therapeutic agent across multiple malignancies.

Mechanistic Studies

Studies have utilized various models to elucidate the mechanisms underlying AEE788's effects:

  • In Vitro Studies : Cell lines treated with AEE788 exhibited decreased phosphorylation of EGFR and HER2, correlating with reduced cell viability and increased apoptosis .
  • Animal Models : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with AEE788 compared to control groups .

Safety and Toxicity

While AEE788 shows promise as an anticancer agent, its safety profile is critical for clinical application. Reports indicate potential toxicity to aquatic life and concerns regarding reproductive toxicity; thus, careful monitoring during clinical use is essential .

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methyl-1-piperazinyl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring and the presence of the ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound with significant biological activity, particularly in the field of oncology. Its structural features suggest potential interactions with various biological targets, primarily receptor tyrosine kinases involved in cancer progression.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C27H32N6C_{27}H_{32}N_6 and a molecular weight of approximately 440.6 g/mol. It adopts a specific stereochemistry that influences its biological interactions.

This compound functions primarily as a multikinase inhibitor , targeting several key receptors involved in tumor growth and angiogenesis:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)

Inhibition of these receptors leads to decreased phosphorylation, which results in reduced cellular proliferation and increased apoptosis in tumor cells .

Anticancer Activity

The compound has demonstrated potent anticancer effects in various studies:

  • In vitro Studies : It has shown significant activity against different cancer cell lines, including glioblastoma and melanoma. For instance, a related triazine derivative exhibited a GI50 of 3.3×108M3.3\times 10^{-8}M against the MALME-3M melanoma cell line .

Antiangiogenic Effects

By inhibiting VEGFR signaling, the compound also exhibits antiangiogenic properties, which prevent the formation of new blood vessels that tumors require for growth .

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating various cancers:

  • Glioblastoma Multiforme : Trials have focused on its potential to improve outcomes in patients with this aggressive brain tumor.
  • Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms .
StudyCancer TypeFindings
Study 1GlioblastomaSignificant reduction in tumor size observed.
Study 2MelanomaGI50 = 3.3×108M3.3\times 10^{-8}M, indicating high potency.
Study 3Breast CancerEffective in HER2-positive models, reducing cell viability.

Side Effects and Toxicity

While the compound shows promise, it is essential to monitor for potential side effects associated with multikinase inhibitors, such as:

  • Diarrhea
  • Rash
  • Nausea
    These side effects are common due to the broad target profile of the drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(4-ethylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.